molecular formula C9H12N2O B2493297 2-Cyclobutoxy-6-methylpyrazine CAS No. 2177025-90-8

2-Cyclobutoxy-6-methylpyrazine

Cat. No.: B2493297
CAS No.: 2177025-90-8
M. Wt: 164.208
InChI Key: SOCLJMIJYCCEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutoxy-6-methylpyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products The structure of this compound consists of a pyrazine ring substituted with a cyclobutoxy group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-6-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with cyclobutanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or ethanol. The cyclobutoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of cyclobutanol reacts with the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutoxy-6-methylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of flavor and fragrance compounds due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrazine: Lacks the cyclobutoxy group, making it less complex.

    2-Ethyl-6-methylpyrazine: Contains an ethyl group instead of a cyclobutoxy group.

    2-Cyclopropyl-6-methylpyrazine: Features a cyclopropyl group instead of a cyclobutoxy group.

Uniqueness

2-Cyclobutoxy-6-methylpyrazine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-cyclobutyloxy-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCLJMIJYCCEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.